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Compound of Interest

Compound Name: 4-Sulfanilamidobenzoic acid

Cat. No.: B15093853

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 4-Sulfanilamidobenzoic acid (also known as 4-(((4-aminophenyl)sulfonyl)amino)benzoic
acid). Due to the limited availability of direct experimental spectra for this specific compound in
public databases, this guide presents predicted and representative data based on the analysis
of its structural components: a sulfanilamide moiety and a 4-aminobenzoic acid moiety. This
information is intended to serve as a reference for researchers and professionals involved in
the synthesis, characterization, and development of related pharmaceutical compounds.

Molecular Structure and Spectroscopic Overview

4-Sulfanilamidobenzoic acid possesses a molecular formula of C13H12N204S and a
molecular weight of approximately 292.31 g/mol . Its structure combines the key functional
groups of both sulfanilamide and 4-aminobenzoic acid, which are reflected in its spectroscopic
characteristics. The expected spectroscopic data will exhibit features of a para-substituted
benzene ring from the benzoic acid part, another para-substituted ring from the sulfanilamide
part, a carboxylic acid group, a sulfonamide group, and a primary amine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The following tables summarize the expected chemical shifts for the *H and 13C NMR
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spectra of 4-Sulfanilamidobenzoic acid. These predictions are based on the analysis of

structurally similar compounds.

Table 1: Predicted *H NMR Spectral Data

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
Protons ortho to -
~7.8-8.0 Doublet 2H
COOH
~7.6-7.8 Doublet 2H Protons ortho to -SO2-
~6.6 - 6.8 Doublet 2H Protons ortho to -NH:z
~7.0-7.2 Doublet 2H Protons meta to -NH-=
) Carboxylic acid proton
~12.0-13.0 Singlet (broad) 1H
(-COOH)
) Sulfonamide proton (-
~10.0- 11.0 Singlet (broad) 1H
SO2NH-)
~5.0-6.0 Singlet (broad) 2H Amine protons (-NHz2)
Table 2: Predicted 3C NMR Spectral Data
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Chemical Shift (8) ppm Assignment

~167 Carboxylic acid carbon (-COOH)

~152 Carbon attached to -NH:z

~145 Carbon attached to -SO2-

~131 Carbons ortho to -COOH

~129 Carbons ortho to -SO2-

~125 Carbon attached to sulfonamide nitrogen
~114 Carbons ortho to -NH2

~119 Carbons meta to -COOH

Experimental Protocol for NMR Spectroscopy

A sample of 4-Sulfanilamidobenzoic acid would be dissolved in a deuterated solvent, typically
DMSO-ds, due to the presence of exchangeable protons and for improved solubility. The *H
and 13C NMR spectra would be recorded on a spectrometer operating at a frequency of 400
MHz or higher. Tetramethylsilane (TMS) would be used as an internal standard for chemical
shift referencing (6 = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4-Sulfanilamidobenzoic acid is expected to show characteristic absorption bands
for its various functional groups.

Table 3: Expected FT-IR Spectral Data
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Frequency (cm™?) Intensity Assignment

N-H stretching (asymmetric

3400 - 3500 Medium )

and symmetric) of -NHz
3200 - 3300 Medium N-H stretching of -SO2NH-

O-H stretching of -COOH
2500 - 3300 Broad

(hydrogen-bonded)
1680 - 1710 Strong C=0 stretching of -COOH
1600 - 1620 Medium N-H bending of -NHz

C=C stretching in aromatic
1500 - 1580 Strong ]

rings

S=0 stretching (asymmetric) of
1300 - 1350 Strong

-S02-

S=0 stretching (symmetric) of
1150 - 1180 Strong

-S0:2-

C-H out-of-plane bending for
830 - 850 Strong

para-substituted rings

Experimental Protocol for IR Spectroscopy

The FT-IR spectrum would be obtained using a Fourier Transform Infrared spectrometer. The
solid sample would be prepared as a potassium bromide (KBr) pellet. A small amount of the
sample would be ground with dry KBr and pressed into a thin, transparent disk. The spectrum
would be recorded over the range of 4000-400 cm™1,

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Table 4: Expected Mass Spectrometry Data

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15093853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

miz Interpretation
292 Molecular ion [M]*
275 [M - OH]*

247 [M - COOH]*

156 [H2N-CeHa-SO2]*
137 [HOOC-CsHa-NH]*
92 [CeHa-NH2]*

Experimental Protocol for Mass Spectrometry

The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer.
The sample would be introduced into the ion source, where it is vaporized and bombarded with
a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments
are then accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of 4-Sulfanilamidobenzoic acid.

Spectroscopic Analysis

Mass Spectrometry

Sample Preparation Data Interpretation

Synthesis of 4-Sulfanilamidobenzoic Acid }—P{ Purification (e.g., Recrystallization) }—»{ FT-IR Spectroscopy H Structural Elucidation }»—»{ Purity Assessment
A

NMR Spectroscopy
(*H and 3C)
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Caption: Workflow for the spectroscopic characterization of 4-Sulfanilamidobenzoic acid.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Sulfanilamidobenzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15093853#spectroscopic-data-nmr-ir-mass-spec-of-
4-sulfanilamidobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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